Anti-platelet Aggregation Activity: Thamnosmonin Aglycone vs. its 11-O-β-D-Glucopyranosyl Derivative
While Thamnosmonin itself has no reported anti-platelet activity, its 11-O-β-D-glucopyranosyl derivative exhibited weak inhibitory effects on rabbit platelet aggregation induced by PAF, AA, and ADP. This differential activity highlights that glycosylation at the 11-position introduces a new, albeit weak, pharmacological property not present in the parent aglycone [1]. This is a critical distinction for researchers studying structure-activity relationships in coumarins or investigating anti-thrombotic agents. Note: This is a class-level inference based on the derivative's activity; direct quantitative data for the aglycone Thamnosmonin in this assay is absent.
| Evidence Dimension | Anti-platelet aggregation (inhibition of rabbit platelet aggregation) |
|---|---|
| Target Compound Data | Not reported (assumed inactive) |
| Comparator Or Baseline | 11-O-β-D-glucopyranosyl thamnosmonin: weak inhibitory activity (no specific IC50 provided) |
| Quantified Difference | Qualitative difference: activity present only in the glucoside derivative |
| Conditions | Rabbit platelet aggregation induced by PAF, AA, and ADP |
Why This Matters
This demonstrates that Thamnosmonin serves as a distinct chemical scaffold whose biological profile can be altered by simple glycosylation, making the pure aglycone the appropriate choice for studies not targeting anti-platelet pathways.
- [1] Xiao, W. L., Shen, Y. H., Niu, X. M., et al. (2007). Two new coumarin glucosides from the roots of Angelica apaensis and their anti-platelet aggregation activity. Archives of Pharmacal Research, 30(7), 799-802. View Source
